1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone
Description
1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone is a heterocyclic compound featuring a spirocyclic 1-oxa-4-azaspiro[4.5]decane core linked to a 5-phenyl-1,2-oxazol-3-yl group via a methanone bridge. This structure combines a rigid spirocyclic system with an aromatic oxazole moiety, which may confer unique physicochemical and biological properties.
Structural characterization of such compounds often employs crystallographic tools like SHELX and WinGX for refinement and ORTEP-III for visualization, ensuring precise determination of bond angles and ring puckering .
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-oxa-4-azaspiro[4.5]decan-4-yl-(5-phenyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C18H20N2O3/c21-17(20-11-12-22-18(20)9-5-2-6-10-18)15-13-16(23-19-15)14-7-3-1-4-8-14/h1,3-4,7-8,13H,2,5-6,9-12H2 |
InChI Key |
FGVXTKKEDRMNND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N(CCO2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Sodium Azide-Mediated Cyclization for Oxazole Formation
The oxazole ring in 1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone is synthesized via azide intermediates. A representative procedure involves treating 2-bromo-1-(4-nitrophenyl)ethan-1-one with sodium azide in a mixed solvent system of acetonitrile and water at room temperature. The reaction proceeds via nucleophilic substitution, yielding 2-azido-1-(4-nitrophenyl)ethan-1-one after 2 hours. Subsequent purification by flash chromatography (heptane/ethyl acetate, 9:1) affords the azide intermediate in 49% yield. Cyclization to the oxazole moiety is achieved under thermal or catalytic conditions, though specific details for the target compound require extrapolation from analogous syntheses.
BF3·Et2O-Catalyzed Spiro-Ring Construction
The 1-Oxa-4-azaspiro[4.5]decane core is synthesized using β-acylamino ketone precursors. In a protocol adapted from spirooxazoline syntheses, β-acylamino ketone derivatives react with phenyliodine diacetate (PIDA) in dichloromethane, catalyzed by boron trifluoride etherate (BF3·Et2O). For example, treatment of β-acylamino ketone 1a (1.0 mmol) with PIDA (2.0 mmol) and BF3·Et2O (0.25 mmol) at 0°C induces spirocyclization, yielding spirooxazolines after 5–6 hours. Purification via silica gel chromatography (petroleum ether/ethyl acetate, 80:20) provides the spirocyclic product in 74% yield. This method highlights the role of Lewis acids in facilitating ring closure and stabilizing transition states.
Microwave-Assisted Coupling of Spiro and Oxazole Moieties
The final assembly of this compound employs microwave-enhanced coupling. A general procedure involves reacting the spirocyclic intermediate with 5-phenyl-1,2-oxazol-3-ylmethanone precursors in toluene under microwave irradiation (85°C, 800 W). For analogous compounds, this method reduces reaction times to 8 minutes while achieving yields of 70–86%. The crude product is purified via flash chromatography (petroleum ether/ethyl acetate, 6:1), ensuring minimal decomposition of heat-sensitive functional groups.
Data Tables
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Oxazole Cyclization | NaN3, CH3CN/H2O, rt, 2 h | 49% | |
| Spiro-Ring Formation | PIDA, BF3·Et2O, CH2Cl2, 0°C to rt, 5–6 h | 74% | |
| Microwave Coupling | Toluene, 85°C, 800 W, 8 min | 70–86% |
Table 2: Purification Methods
Research Findings
Solvent Systems and Reaction Efficiency
The choice of solvent significantly impacts reaction kinetics and yields. For azide-mediated cyclization, acetonitrile/water mixtures enhance solubility of sodium azide while stabilizing reactive intermediates. In contrast, anhydrous dichloromethane is critical for BF3·Et2O-catalyzed spirocyclization, as moisture deactivates the Lewis acid catalyst. Microwave-assisted reactions in toluene benefit from high dielectric constant, enabling rapid heating and reduced side reactions.
Catalytic Optimization
BF3·Et2O (0.25 equiv) proves optimal for spiro-ring formation, balancing catalytic activity with minimal byproduct generation. Excess catalyst leads to over-oxidation, while lower quantities result in incomplete cyclization. Similarly, the addition of KI (0.2 equiv) in azide reactions accelerates substitution rates by facilitating bromide displacement.
Scalability and Purification Challenges
Flash chromatography remains the dominant purification method, though yields vary with substrate polarity. Nonpolar intermediates (e.g., azides) separate efficiently in heptane/ethyl acetate, while polar spirooxazolines require higher ethyl acetate ratios. Scaling reactions to >10 mmol introduces challenges in exotherm management, necessitating controlled addition of reagents like PIDA .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 is commonly used for oxidative cyclization.
Reduction: NaBH4 and LiAlH4 are typical reducing agents.
Substitution: Various nucleophiles, such as amines and thiols, can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different spirocyclic derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Antitumor Activity
Numerous studies have evaluated the anticancer potential of derivatives of 1-Oxa-4-azaspiro[4.5]dec compounds. A significant study demonstrated that several derivatives exhibited moderate to potent activity against various human cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11b | A549 (Lung) | 0.18 |
| 11h | A549 (Lung) | 0.19 |
| 11d | MDA-MB-231 (Breast) | 0.08 |
| 11k | MDA-MB-231 (Breast) | 0.09 |
| 12c | HeLa (Cervical) | 0.14 |
These findings suggest that certain derivatives could serve as lead compounds for further development in cancer therapy .
Neurological Applications
Beyond oncology, compounds related to 1-Oxa-4-azaspiro[4.5]dec have been investigated for their potential in treating neurological disorders. Some derivatives have shown promise as modulators of nicotinic acetylcholine receptors, which are implicated in various cognitive functions and disorders such as Alzheimer's disease and schizophrenia . The ability to selectively target these receptors could lead to new therapeutic strategies for managing cognitive decline.
Case Study 1: Anticancer Efficacy
A study published in MDPI explored the synthesis and biological evaluation of a series of novel spiro compounds derived from 1-Oxa-4-azaspiro[4.5]dec. The researchers found that these compounds exhibited significant cytotoxic effects on human lung, breast, and cervical cancer cell lines, indicating their potential as effective anticancer agents. The study also highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Neuropharmacological Potential
Another research effort focused on the neuropharmacological properties of related compounds targeting α7 nicotinic acetylcholine receptors. This work provided insights into how structural variations in spiro compounds can influence receptor binding and activation, suggesting pathways for developing drugs aimed at improving cognitive function and treating neurodegenerative diseases .
Mechanism of Action
The mechanism by which 1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone exerts its effects involves its interaction with specific molecular targets. In the context of its antitumor activity, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways and interacting with cellular proteins . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit enzymes critical for cell proliferation.
Comparison with Similar Compounds
4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane
This compound shares the 1-oxa-4-azaspiro[4.5]decane core but replaces the oxazole-methanone group with a dichloroacetyl moiety. It is utilized as a pesticide, highlighting the role of spirocyclic systems in agrochemical activity. The dichloroacetyl group likely enhances electrophilic reactivity, enabling herbicidal action, whereas the target compound’s oxazole group may favor target-specific interactions .
4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-en-3-thione
Here, the spiro system incorporates a triazole-thione group instead of oxazole-methanone. This compound’s crystallographic data (e.g., Acta Crystallographica reports) reveal distinct puckering parameters, emphasizing how heteroatom changes affect ring conformation .
Oxazole-Containing Derivatives
5-(2-Chlorophenyl)-1,2-oxazol-3-ylmethanone
This analog replaces the spirocyclic system with a 4-phenylpiperazine group. It exhibits potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 21.85 μM), suggesting that the oxazole-methanone scaffold is critical for enzyme interaction.
1-(5-Phenyl-1,2-oxazol-3-yl)propan-2-one
Lacking the spirocyclic system, this compound has a simpler propan-2-one substituent. Its logP of 2.47 indicates moderate lipophilicity, whereas the target compound’s spiro ring may increase molecular weight (est. ~300 g/mol) and polarity, influencing solubility and membrane permeability .
Functional Group Variations
2-(1-Oxa-4-azaspiro[4.5]dec-4-yl)ethyl Methacrylate
This derivative incorporates a methacrylate group, enabling polymerization for industrial applications. The ethoxy linkage contrasts with the methanone bridge in the target compound, demonstrating how functional group choice tailors compounds for specific uses (e.g., agrochemicals vs. materials science) .
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity/Use |
|---|---|---|---|---|
| Target Compound | C₁₉H₂₀N₂O₃* | ~324.39 | Spirocyclic oxazole-methanone | Under investigation |
| 5-(2-Chlorophenyl)-1,2-oxazol-3-ylmethanone | C₂₀H₁₈ClN₃O₂ | 367.83 | Chlorophenyl oxazole, piperazine | AChE inhibitor (IC₅₀ = 21.85 μM) |
| 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane | C₁₀H₁₃Cl₂NO₂ | 250.12 | Dichloroacetyl | Pesticide |
| 1-(5-Phenyl-1,2-oxazol-3-yl)propan-2-one | C₁₂H₁₁NO₂ | 201.22 | Propan-2-one | No reported activity |
*Estimated based on structural similarity.
Biological Activity
1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone, a compound with the CAS number 951958-83-1, has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article delves into its synthesis, biological activity, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 312.4 g/mol. The structure features a spirocyclic framework that is often associated with diverse biological activities.
Synthesis
The synthesis of this compound involves several steps, typically starting from 4-aminophenol and α-glycolic or lactic acid. The key reaction is a metal-catalyzed oxidative cyclization that forms the desired spiro compound. This method has been optimized to achieve high yields and purity of the product .
Antitumor Activity
Research has demonstrated that derivatives of 1-Oxa-4-azaspiro[4.5]decane exhibit significant antitumor activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11b | A549 (Lung) | 0.18 |
| 11h | A549 (Lung) | 0.19 |
| 11d | MDA-MB-231 (Breast) | 0.08 |
| 11h | MDA-MB-231 (Breast) | 0.08 |
| 11k | MDA-MB-231 (Breast) | 0.09 |
| 11h | HeLa (Cervical) | 0.15 |
| 11k | HeLa (Cervical) | 0.14 |
| 12c | HeLa (Cervical) | 0.14 |
These results indicate that several derivatives possess potent cytotoxicity, particularly against lung and breast cancer cell lines .
The mechanism by which these compounds exert their antitumor effects is still under investigation; however, it is believed that they may induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and interference with cell cycle progression .
Case Studies
In a study published in Molecules, researchers synthesized a series of novel derivatives based on the spirocyclic framework and evaluated their biological activities against human cancer cell lines. The results highlighted the superior efficacy of certain compounds (notably 11h ) across multiple cancer types, suggesting further development could lead to new therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
